2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol, also known as DFPPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Wirkmechanismus
The exact mechanism of action of 2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol is not fully understood, but it is believed to act as a partial agonist at the GABA-A receptor, which is involved in the regulation of anxiety and mood. Additionally, this compound has been shown to have a high affinity for a range of other receptor targets, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on dopamine and serotonin signaling. Additionally, this compound has been shown to have effects on the regulation of the HPA axis, which is involved in the regulation of stress and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol in lab experiments is its high affinity for a range of receptor targets, which makes it a promising candidate for the development of new drugs and therapies. Additionally, this compound has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying the underlying mechanisms of mood disorders and other physiological processes. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate data interpretation and make it difficult to draw clear conclusions from experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol, including further studies of its mechanism of action and its potential use as a ligand for G protein-coupled receptors. Additionally, this compound could be studied further for its potential use in the development of new treatments for mood disorders and other physiological conditions. Finally, future research could focus on developing more selective compounds based on the structure of this compound, in order to reduce off-target effects and improve the specificity of experimental results.
Synthesemethoden
The synthesis of 2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol involves a multi-step process that begins with the reaction of 3,4-difluorobenzyl chloride with 1-(2-hydroxyethyl)piperazine. This reaction produces 1-(3,4-difluorobenzyl)-4-(2-hydroxyethyl)piperazine, which is then reacted with 1-(1H-pyrazol-1-yl)propan-2-ol to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the development of new treatments for mood disorders. In pharmacology, this compound has been studied for its potential use as a ligand for G protein-coupled receptors, which are involved in a range of physiological processes. Additionally, this compound has been studied for its potential use as a tool for drug discovery, as it has been shown to have a high affinity for a range of receptor targets.
Eigenschaften
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-4-(3-pyrazol-1-ylpropyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N4O/c20-18-4-3-16(13-19(18)21)14-24-11-10-23(15-17(24)5-12-26)7-2-9-25-8-1-6-22-25/h1,3-4,6,8,13,17,26H,2,5,7,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDMCEOIUDREEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCN2C=CC=N2)CCO)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.